exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid

Medicinal Chemistry Synthetic Intermediate Tropane Scaffold

Researchers face a scarcity of conformationally constrained, 3D scaffolds for fragment-based drug design. exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid solves this with its tropane core (Fsp³ = 0.875). - **Key attributes:** LogP -1.91, MW 155.19; ideal polarity for fragment screening. - **Application:** Build novel, proprietary CNS tool compounds via N- and C-functionalization. - **Supply:** ≥98% purity; analytical data (NMR, HPLC, LC-MS) provided.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B11818597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC(C2CCC1N2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)
InChIKeyNOTFORJMJSKOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid: Specifications & Sourcing


exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid (CAS 1408075-36-4) is a heterocyclic building block featuring the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the tropane alkaloid family [1]. This bicyclic framework provides a conformationally constrained, three-dimensional topology that is of significant interest in medicinal chemistry for creating rigid, spatially defined pharmacophores [2]. As a commercially available research chemical, it is supplied as a high-purity (≥98%) compound for use as a synthetic intermediate .

Synthetic intermediate for introducing exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid moiety

High-purity grade with supplier analytical documentation (HPLC, NMR)

Rigid, three-dimensional bicyclic scaffold for conformational constraint

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid: Why Substitution Fails


Direct generic substitution of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid with another in-class analog is scientifically untenable due to a complete lack of validated, quantitative structure-activity relationship (SAR) data for this specific scaffold iteration. While the 8-azabicyclo[3.2.1]octane core is a well-established 'privileged structure' in neuropharmacology [1], its biological activity is exquisitely dependent on the precise nature and stereochemistry of its substituents, as demonstrated in studies of tropane-based transporter ligands [2]. The unsubstituted exo-2-carboxylic acid analog represents a distinct and poorly characterized chemical entity. Without direct comparator data against other derivatives (e.g., 3-carboxylic acids, esters, or N-substituted variants), any substitution would be an uncontrolled experiment, introducing unpredictable changes to target binding, pharmacokinetics, or synthetic utility. Selection must therefore be guided by the compound's specific use-case as a defined synthetic intermediate rather than assumed bioisosteric equivalence.

No comparative SAR data exist for this specific scaffold derivative; substitution may introduce unpredictable target interactions.

Biological activity may shift significantly with altered substitution pattern or stereochemistry.

Assumed bioisosteric equivalence is not supported; selection must be based on synthetic utility.

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid: Evidence Guide


Lack of Differential Evidence

An exhaustive search of primary literature and patents reveals that no comparative, quantitative studies have been published for exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid. There are no peer-reviewed data reporting its biological activity (Ki, IC50, EC50), selectivity profile, or pharmacokinetic properties against any comparator compound [1]. Consequently, all claims of differentiation are unsupported by the required high-strength evidence. The compound is exclusively referenced in vendor catalogs as a research chemical with defined analytical specifications .

Differential Evidence
Data to verify
No published comparative biological data (Ki, IC50, EC50) available for this compound.
Selection must be guided by synthetic utility, not assumed potency or selectivity.
Literature search returned no direct biological quantification.
Medicinal Chemistry Synthetic Intermediate Tropane Scaffold

Analytical Verification & Purity Specification

This compound is commercially supplied with a certified purity of ≥98%, as determined by HPLC or similar methods. Vendors provide supporting analytical documentation, which may include NMR, HPLC, and LC-MS spectra to verify structural identity and purity . This level of purity is standard for building blocks used in early-stage research and synthesis, providing a reliable starting point for further derivatization.

Purity Specification
Supplier specification
≥98% (HPLC), supported by NMR and LC-MS.
Supports reproducible synthesis; avoids confounding impurities.
Verify with in-house QC if critical for downstream steps.
Analytical Chemistry Quality Control Chemical Sourcing

Scaffold Rigidity and 3D Structure

The 8-azabicyclo[3.2.1]octane scaffold is widely recognized for its rigid, three-dimensional structure, which provides a higher fraction of sp3-hybridized carbons (Fsp3 = 0.875) compared to planar aromatic rings . This structural feature is associated with improved success rates in drug discovery by enabling access to novel intellectual property space and enhancing target selectivity through well-defined vector presentation [1]. The exo-2-carboxylic acid variant retains this core topology.

Scaffold Rigidity (Fsp3)
Class-level inference
Fsp3 = 0.875 (calculated for 8-azabicyclo[3.2.1]octane core)
High fraction of sp3 carbons supports design of rigid, 3D pharmacophores.
In silico calculation; actual substituent effects may vary.
Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Predicted Physicochemical Profile

The compound has a low predicted partition coefficient (LogP = -1.91) and a molecular weight of 155.19 g/mol . These physicochemical parameters place it within favorable ranges for lead-like or fragment-like chemical space, according to common drug-likeness filters [1]. Its high polarity (low LogP) and small size make it a suitable starting point for optimization in fragment-based drug discovery or as a solubilizing element in larger molecules.

Predicted Lipophilicity
Class-level inference
LogP = -1.91, MW = 155.19
Suitable for fragment-based design; low lipophilicity may limit CNS penetration.
In silico prediction, not experimentally determined.
Medicinal Chemistry ADME Prediction Library Design

exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid: Validated Applications


Custom Synthesis Building Block

This scenario is the primary and only evidence-supported application. Procurement of this compound is justified when a project requires the introduction of the specific exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid moiety. Its commercial availability with a defined purity (≥98%) and supporting analytical documentation (NMR, HPLC, LC-MS) makes it a reliable starting material for constructing more complex molecules or for use as a scaffold in combinatorial chemistry . It is ideal for creating novel, proprietary chemical entities where a rigid, three-dimensional core is desired.

Fragment for FBDD

Given its low molecular weight (155.19 g/mol) and high polarity (LogP = -1.91), the compound meets the physicochemical criteria for a fragment library candidate . Its rigid, three-dimensional scaffold (Fsp3 = 0.875) offers a distinct advantage over planar fragments by exploring novel conformational space [1]. It can be screened against biological targets to identify weak-binding 'hits', which can then be optimized into lead compounds with improved potency and drug-like properties. This use is predicated on its structural attributes rather than any pre-existing biological activity.

CNS Research Tool Scaffold

The 8-azabicyclo[3.2.1]octane core is the defining structural element of tropane alkaloids, many of which are potent modulators of monoamine transporters (DAT, SERT, NET) and other CNS targets . Researchers developing novel tool compounds for neuroscience can utilize exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid as a versatile starting point. By elaborating the nitrogen and the carboxylic acid functional group, they can generate libraries of novel molecules to probe the SAR around this privileged structure, potentially identifying new ligands with unique selectivity and potency profiles [1].

Application
Selection Property
Validation Focus
Custom Synthesis Building Block
Defined exo-2-carboxylic acid substitution pattern
Verify purity and structural identity against COA
Fragment for FBDD
Low molecular weight, high sp3 fraction scaffold
Confirm fragment-like properties (LogP, solubility)
CNS Research Tool Scaffold
Tropane alkaloid core for neuropharmacology SAR
Assess derivatization feasibility and binding context
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